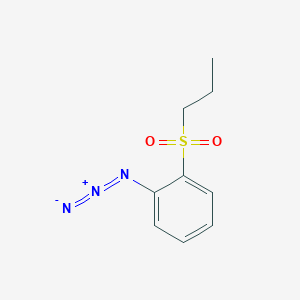

1-Azido-2-(propane-1-sulfonyl)benzene

Description

Significance of Aryl Azides in Synthetic Methodologies

Aryl azides are highly versatile functional groups that have been extensively utilized in organic synthesis. Their significance stems from their ability to participate in a wide array of chemical transformations. Perhaps the most prominent application of aryl azides is in 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". dtic.mil This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science.

Beyond cycloadditions, aryl azides can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates. These nitrenes can participate in various reactions, including C-H insertion, aziridination of olefins, and rearrangement reactions, providing access to a diverse range of nitrogen-containing compounds. Furthermore, the azide (B81097) group can be readily reduced to an amine, offering a stable and versatile precursor for this important functional group.

Role of Aryl Sulfonyl Moieties in Organic Transformations

The aryl sulfonyl group is another cornerstone of organic synthesis, prized for its strong electron-withdrawing nature and its ability to act as a good leaving group. nih.gov As a powerful electron-withdrawing group, the sulfonyl moiety can activate aromatic rings towards nucleophilic aromatic substitution and influence the regioselectivity of electrophilic aromatic substitution reactions. libretexts.orgumons.ac.be Its presence can also acidify adjacent C-H bonds, facilitating deprotonation and subsequent functionalization.

Moreover, the sulfonyl group is a key component of many important protecting groups for amines and alcohols due to its stability under a wide range of reaction conditions and its straightforward introduction and removal. The sulfone linkage itself is a common feature in many pharmaceuticals and agrochemicals, contributing to their biological activity and metabolic stability. iomcworld.com

Unique Reactivity Profile of Ortho-Substituted Azido-Sulfonyl Aromatics

The placement of an azide group ortho to a sulfonyl group on an aromatic ring gives rise to a unique and powerful reactivity profile that is more than the sum of its parts. The close proximity of the electron-donating potential of the azide (in certain resonance forms) and the strong electron-withdrawing nature of the sulfonyl group creates a "push-pull" electronic environment. This electronic arrangement can influence the reactivity of both the azide and the aromatic ring.

A key feature of this arrangement is the propensity for intramolecular reactions. Upon thermal or photochemical activation, the generated nitrene can readily interact with the sulfonyl group or the ortho-position of the aromatic ring, leading to the formation of unique heterocyclic structures. One of the most significant transformations of ortho-azidoarylsulfonamides is their cyclization to form benzothiadiazine-1,1-dioxides, which are important scaffolds in medicinal chemistry.

Scope and Contributions of 1-Azido-2-(propane-1-sulfonyl)benzene to Advanced Synthesis

This compound serves as a prime example of the synthetic potential embedded within the ortho-azidoarylsulfonyl scaffold. The propane-1-sulfonyl group provides a balance of steric and electronic properties that can be finely tuned for specific applications. This compound is a valuable precursor for the synthesis of a variety of complex molecules.

Its primary contribution lies in its ability to act as a building block for heterocyclic compounds. The intramolecular cyclization of its derivatives can lead to the formation of novel benzothiadiazine-type structures. Furthermore, the azide functionality can be exploited in intermolecular cycloaddition reactions to construct triazole-containing products, while the sulfonyl group can be used to direct further functionalization of the aromatic ring or be incorporated as a key structural element in the final product.

Detailed Research Findings

While specific research exclusively detailing the properties of this compound is not extensively available in peer-reviewed literature, its synthesis and reactivity can be inferred from established methodologies for analogous compounds.

A plausible synthetic route involves a two-step sequence starting from 2-aminobenzenethiol. The first step would be the S-alkylation with 1-iodopropane (B42940) to yield 2-(propylthio)aniline, followed by oxidation of the sulfide (B99878) to the corresponding sulfone using an oxidizing agent like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The resulting 2-(propane-1-sulfonyl)aniline can then be converted to the target azide via a Sandmeyer-type reaction, involving diazotization of the amine with sodium nitrite (B80452) in an acidic medium, followed by treatment with sodium azide.

The reactivity of this compound is expected to be characteristic of ortho-azidoaryl sulfones. It would likely undergo thermal decomposition to generate a nitrene, which could then undergo intramolecular cyclization. Furthermore, the azide group would be amenable to copper-catalyzed or strain-promoted cycloaddition reactions with alkynes to afford the corresponding 1,2,3-triazoles.

Data Tables

To provide a clearer understanding of the expected characteristics of this compound, the following tables present plausible spectroscopic data based on the analysis of similar compounds.

Table 1: Plausible ¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ar-H | 7.20-7.80 (m, 4H) | 120.0 - 140.0 |

| -SO₂-CH₂- | 3.10-3.30 (t, 2H) | ~55.0 |

| -CH₂-CH₂- | 1.60-1.80 (sext, 2H) | ~17.0 |

| -CH₃ | 0.90-1.10 (t, 3H) | ~13.0 |

Note: The chemical shifts are approximate and based on analogous structures. The aromatic region would likely show a complex multiplet pattern due to the ortho-disubstitution.

Table 2: Representative Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Characteristic Peaks/Fragments |

| IR (cm⁻¹) | ~2100-2140 (strong, sharp, N₃ stretch), ~1330-1360 and ~1150-1180 (strong, S=O asymmetric and symmetric stretch), ~3050-3100 (aromatic C-H stretch), ~2850-2960 (aliphatic C-H stretch) |

| MS (m/z) | Molecular ion peak (M⁺), M⁺ - 28 (loss of N₂), fragments corresponding to the propylsulfonyl group and the aromatic ring. |

Note: The IR data is based on typical absorption frequencies for azide and sulfone functional groups. libretexts.orgwiley.comvscht.czresearchgate.net The mass spectrum of aryl azides often shows a prominent peak corresponding to the loss of a nitrogen molecule. dtic.milresearchgate.netnist.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3O2S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

1-azido-2-propylsulfonylbenzene |

InChI |

InChI=1S/C9H11N3O2S/c1-2-7-15(13,14)9-6-4-3-5-8(9)11-12-10/h3-6H,2,7H2,1H3 |

InChI Key |

SQOSHIABWOLYJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 1 Azido 2 Propane 1 Sulfonyl Benzene

Azide (B81097) Group Transformations

The azide moiety (-N₃) in 1-Azido-2-(propane-1-sulfonyl)benzene serves as a precursor for two primary reactive pathways. It can act as a 4π-electron component in 1,3-dipolar cycloaddition reactions or, upon thermal or photochemical activation, eliminate molecular nitrogen (N₂) to form a highly reactive sulfonyl nitrene intermediate.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a cornerstone reaction of azides. In this concerted pericyclic reaction, the 1,3-dipole (the azide) reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. For aryl azides like this compound, this reaction provides a powerful method for the synthesis of substituted triazole and triazoline rings. Theoretical studies on the cycloaddition reactions between aryl azides and alkynes suggest a polar, single-step mechanism. mdpi.com

This compound is expected to react with a variety of unsaturated substrates, such as alkynes and alkenes, in an intermolecular fashion. The reaction with terminal or internal alkynes yields 1,2,3-triazoles, while the reaction with alkenes produces triazolines. These reactions can be promoted thermally, although the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is widely employed for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and mild reaction conditions. nih.gov The electron-withdrawing nature of the sulfonyl group can influence the reaction rate.

Table 1: Representative Intermolecular [3+2] Cycloaddition Reactions

| Dipolarophile Substrate | Product Type | Expected Product Structure |

| Phenylacetylene | 1,4-Disubstituted 1,2,3-Triazole | 1-(2-(Propane-1-sulfonyl)phenyl)-4-phenyl-1H-1,2,3-triazole |

| Ethyl propiolate | 1,4-Disubstituted 1,2,3-Triazole | Ethyl 1-(2-(propane-1-sulfonyl)phenyl)-1H-1,2,3-triazole-4-carboxylate |

| Styrene | Triazoline | 4-Phenyl-1-(2-(propane-1-sulfonyl)phenyl)-4,5-dihydro-1H-1,2,3-triazole |

| N-Phenylmaleimide | Fused Triazoline | 5-Phenyl-2-(2-(propane-1-sulfonyl)phenyl)-3,5,6,6a-tetrahydropyrrolo[3,4-d] beilstein-journals.orgnih.govrsc.orgtriazole-4,6-dione |

When an unsaturated moiety is suitably positioned within the same molecule, intramolecular [3+2] cycloadditions can occur, providing a versatile route to fused heterocyclic systems. For a derivative of this compound, tethering an alkyne or alkene to the molecule would facilitate such a transformation. The proximity of the reacting groups often allows the reaction to proceed under thermal conditions without the need for a metal catalyst. beilstein-journals.orgrsc.org

[3+2] Dipolar Cycloaddition Reactions

Intramolecular Cyclizations Leading to Fused Heterocycles

Electrophilic Cyclization Cascades

Electrophilic cyclization cascades offer a sophisticated pathway to complex molecular architectures. In the context of a suitably substituted this compound derivative containing an additional unsaturated side chain, an electrophile could initiate a cascade. For instance, metal catalysts like copper(I) or gold(I) can act as soft electrophiles, activating a tethered alkyne towards nucleophilic attack. nih.govcore.ac.uk The intramolecular attack by the ortho-azide group would then trigger the cyclization cascade, potentially involving the loss of N₂ and the formation of fused N-heterocycles. nih.govcore.ac.uk This strategy allows for the divergent synthesis of different heterocyclic scaffolds by carefully choosing the catalyst and reaction conditions. nih.govcore.ac.uk

Copper-Catalyzed Intramolecular Cycloadditions

While some intramolecular cycloadditions proceed thermally, copper(I) catalysis is often employed to achieve milder reaction conditions and control regioselectivity. This is particularly relevant for constructing strained ring systems or when dealing with thermally sensitive substrates. For a derivative of this compound bearing an alkyne-terminated side chain, a copper-catalyzed intramolecular azide-alkyne cycloaddition (Cu-IAC) would be an efficient method to synthesize fused triazole heterocycles. The structure of the resulting polycyclic product is determined by the length and nature of the tether connecting the azide and alkyne functionalities.

Table 2: Hypothetical Copper-Catalyzed Intramolecular Cycloadditions

| Tethered Substrate | Fused Ring System |

| 1-Azido-2-(N-(prop-2-yn-1-yl)propane-1-sulfonamido)benzene | Dibenzo-fused sultam-triazole |

| 1-(2-Azidophenylsulfonyl)-N-(prop-2-yn-1-yl)propan-1-amine | Fused sulfonamide-triazepine |

| 1-Azido-2-((prop-2-yn-1-yloxy)methyl)benzene (related structure) | Fused oxocine-triazole |

Upon thermal or photochemical decomposition, sulfonyl azides like this compound eliminate a molecule of dinitrogen to generate a highly reactive sulfonyl nitrene intermediate. acs.org This species exists as a singlet or triplet state, with distinct reactivities. The singlet nitrene typically undergoes concerted reactions, while the triplet nitrene behaves as a diradical. researchgate.net The resulting nitrene can participate in several characteristic reactions, including C-H bond insertion and aziridination of alkenes.

The primary reaction pathways for the sulfonyl nitrene derived from this compound include:

Intramolecular C-H Insertion: The nitrene can insert into an adjacent C-H bond. Insertion into one of the C-H bonds of the propyl group would lead to the formation of a five- or six-membered cyclic sulfonamide (a sultam).

Intermolecular C-H Insertion: In the presence of external hydrocarbon substrates, the nitrene can insert into aliphatic C-H bonds to form N-alkylated sulfonamides.

Aziridination: Reaction with alkenes is a common pathway for nitrenes, leading to the formation of N-sulfonylated aziridines. This reaction is valuable for introducing nitrogen into organic molecules.

Hydrogen Abstraction: The nitrene, particularly the triplet state, can abstract hydrogen atoms from the solvent or other molecules, ultimately leading to the formation of the parent sulfonamide, 2-Amino-1-(propane-1-sulfonyl)benzene. researchgate.net

Table 3: Potential Reaction Pathways of the Corresponding Sulfonyl Nitrene

| Reaction Type | Substrate/Site | Product Class |

| Intramolecular C-H Insertion | Propyl group C-H | Fused cyclic sulfonamides (Sultams) |

| Intermolecular C-H Insertion | Cyclohexane | N-Cyclohexyl-2-(propane-1-sulfonyl)benzenesulfonamide |

| Aziridination | Styrene | 1-(2-(Propane-1-sulfonyl)phenylsulfonyl)-2-phenylaziridine |

| Hydrogen Abstraction | Solvent (e.g., Toluene) | 2-Amino-1-(propane-1-sulfonyl)benzene |

Reductive Transformations of the Azide Moiety

The azide group can be selectively reduced to a primary amine, a fundamental transformation in organic synthesis. This provides a pathway to introduce a nitrogen-containing functional group into a complex molecule. acs.org

One of the most common methods for this transformation is the Staudinger reduction . This reaction involves treating the azide with a phosphine, typically triphenylphosphine (PPh₃), to form a phosphazide intermediate, which then hydrolyzes upon the addition of water to yield the corresponding amine and phosphine oxide. nih.gov This method is known for its mild conditions and high chemoselectivity.

Another widely used method is catalytic hydrogenation . In this process, the azide is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). acs.org This method is highly efficient and produces the amine directly, with nitrogen gas as the only byproduct.

Table 3: Comparison of Common Azide Reduction Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Staudinger Reduction | 1. Triphenylphosphine (PPh₃) 2. Water (H₂O) | Mild, chemoselective, tolerant of many functional groups. | nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Highly efficient, clean reaction with N₂ as the only byproduct. | acs.org |

The reduction of this compound would yield 2-(propane-1-sulfonyl)aniline, a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals.

Rearrangement Reactions Involving the Azide Group (e.g., Aza-Wittig Reaction)

The reaction of azides with phosphines can lead to outcomes other than simple reduction. In the absence of water, the intermediate phosphazide (or iminophosphorane) can be isolated and used in the aza-Wittig reaction . wikipedia.org This powerful reaction involves the coupling of the iminophosphorane with a carbonyl compound (an aldehyde or ketone) to form an imine, with the elimination of a phosphine oxide. wikipedia.orgsemanticscholar.org

The aza-Wittig reaction is mechanistically analogous to the standard Wittig reaction. wikipedia.org For this compound, treatment with triphenylphosphine would generate the corresponding iminophosphorane. This intermediate can then be reacted with various carbonyl compounds. A particularly powerful application is the intramolecular aza-Wittig reaction, where the carbonyl group is part of the same molecule, providing an elegant method for the synthesis of nitrogen-containing heterocycles. semanticscholar.orgbeilstein-journals.org This strategy has been employed in the synthesis of complex natural products, such as pyrrolo[2,1-c] tandfonline.comacs.orgbenzodiazepines. semanticscholar.org The reaction cascade can be initiated from an ortho-azidobenzaldehyde, which first forms an iminophosphorane and then undergoes an intramolecular reaction. beilstein-journals.org

Sulfonyl Group Reactivity and its Influence on the Aryl Moiety

The propane-1-sulfonyl group is a powerful electron-withdrawing group, which significantly influences the reactivity of the entire molecule. tandfonline.com This influence is exerted through both inductive and resonance effects.

The primary effects of the sulfonyl group are:

Activation of the Aryl Ring: The strong electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution.

Influence on the Azide Group: It increases the electrophilic character of the azide group, potentially affecting its reactivity in cycloaddition reactions. Sulfonyl azides are known to be highly reactive compared to aryl or alkyl azides. acs.org

Stabilization of Carbanions: The sulfonyl group can stabilize an adjacent carbanion, a property that is foundational to its use in C-C bond-forming reactions. tandfonline.com

The sulfur atom in a sulfone is at its highest oxidation state (+6) and is part of a very stable functional group. Reactions directly at the sulfur center are therefore limited. The S=O bonds are strong, and the sulfur atom is sterically hindered.

However, under specific conditions, the sulfonyl group can participate in reactions. In some cases, the arylsulfonyl moiety can act as a leaving group. tandfonline.com More commonly, the reactivity associated with the sulfonyl group involves reactions at the α-carbon or its influence on the rest of the molecule. For sulfonyl azides, direct nucleophilic substitution at the S(VI) center by an amine has been observed, with the azide anion acting as a leaving group to form sulfonamides. acs.org This indicates that while the sulfone in this compound is generally stable, the broader class of sulfonyl-containing compounds exhibits pathways for reaction at the sulfur center.

Role of the Sulfonyl Group as an Electron-Withdrawing Substituent

The propane-1-sulfonyl group [-SO₂(CH₂)₂CH₃] attached to the benzene (B151609) ring in this compound plays a critical role in defining the molecule's electronic character and reactivity. The sulfonyl group is a powerful electron-withdrawing group (EWG), a property attributable to the high electronegativity of the oxygen atoms and the sulfur atom's ability to participate in resonance delocalization. libretexts.orglibretexts.org This withdrawal of electron density occurs through two primary mechanisms: the inductive effect and the resonance effect.

Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom bearing a partial positive charge, which inductively pulls electron density away from the benzene ring through the sigma (σ) bond framework.

Resonance Effect (-R): The sulfonyl group can delocalize the π-electrons of the benzene ring onto its oxygen atoms. This resonance withdrawal further decreases the electron density on the aromatic ring, particularly at the ortho and para positions.

The combined influence of these effects significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions, making it less nucleophilic and therefore less reactive than unsubstituted benzene. libretexts.org Consequently, if an EAS reaction were to occur, the sulfonyl group directs incoming electrophiles primarily to the meta position. libretexts.org This is because the resonance structures of the cationic intermediate (the sigma complex) for ortho and para attack are highly destabilized, as a positive charge is placed adjacent to the partially positive sulfur atom. The intermediate for meta attack avoids this unfavorable arrangement.

| Electronic Effect | Description | Impact on Benzene Ring |

| Inductive (-I) | Withdrawal of electron density through the σ-bond framework due to the electronegativity of the sulfonyl moiety. | Deactivation |

| Resonance (-R) | Delocalization of π-electrons from the ring onto the sulfonyl group's oxygen atoms. | Deactivation |

| Overall Impact | Strong deactivation and meta-direction for electrophilic aromatic substitution. | Reduced reactivity towards electrophiles. |

Participation in Radical Processes

The structure of this compound allows for its participation in radical processes initiated by either thermal or photochemical means. The azide moiety serves as a precursor to highly reactive nitrogen-centered species. Upon heating or irradiation with UV light, aryl azides typically undergo decomposition with the extrusion of molecular nitrogen (N₂) to generate a highly reactive aryl nitrene intermediate. researchgate.netpurdue.edu

The resulting 2-(propane-1-sulfonyl)phenylnitrene can exist in either a singlet state (with spin-paired electrons) or a triplet state (a diradical). The triplet state is typically the ground state for aryl nitrenes and can be observed using techniques like Electron Spin Resonance (ESR) spectroscopy. acs.org These nitrene intermediates can undergo a variety of subsequent reactions, including hydrogen abstraction, insertion into C-H bonds, or addition to double bonds (aziridination). acs.org

Furthermore, sulfonyl azides themselves can act as radical traps or participate in radical azidation reactions. While the primary azide in this molecule is attached directly to the ring, the principles of sulfonyl azide reactivity provide context. For instance, alkyl and aryl sulfonyl azides are known to react with alkyl radicals. The strong electron-withdrawing nature of the sulfonyl group can also influence the stability of any radical intermediates formed on the aromatic ring or adjacent positions. mdpi.comresearchgate.net

Interplay Between Azide and Sulfonyl Functions

Ortho-Substituent Effects on Reaction Selectivity

The placement of the azide and propane-1-sulfonyl groups in an ortho relationship on the benzene ring leads to significant steric and electronic interactions that govern reaction selectivity.

Steric Effects: The propane-1-sulfonyl group is sterically demanding. Its bulk can physically obstruct the approach of reagents to the adjacent azide group and the C6 position of the aromatic ring. This steric hindrance can influence the regioselectivity of reactions involving either functional group. For example, in cycloaddition reactions involving the azide, the sulfonyl group may direct the incoming reactant to the less hindered side of the azide.

Electronic Effects: The potent electron-withdrawing nature of the sulfonyl group profoundly influences the electronic properties of the adjacent azide. It reduces the electron density on the C1 carbon to which the azide is attached, which can affect its reactivity in nucleophilic substitution reactions. This electronic interplay is complex; the azide group itself can act as an inductively withdrawing group while also having the potential for π-donation, a "chimeric" behavior that depends on the reaction context. purdue.edu In kinetic studies of nucleophilic aromatic substitution on related systems, ortho electron-withdrawing groups like a methylsulfonyl (SO₂Me) group have been shown to significantly impact reaction rates. rsc.org This effect would be pronounced in this compound, influencing any transformation at the C1 position.

Intramolecular Catalysis and Directed Reactions

While there is no direct evidence in the literature of intramolecular catalysis for this compound, the ortho arrangement of the two functional groups creates the potential for directed reactions. The azide group, upon conversion to a nitrene, generates a highly reactive intermediate in close proximity to the sulfonyl group.

This proximity could facilitate intramolecular cyclization reactions. For example, the singlet nitrene could potentially interact with the C-H bonds of the propyl chain on the sulfonyl group, leading to insertion products. Such reactions are well-established for nitrenes.

Furthermore, the azide group can participate in intramolecular versions of the Schmidt reaction if a suitable carbonyl partner is present. nih.govresearchgate.net While the sulfonyl group is not a direct participant in this reaction, its steric and electronic influence could control the conformation of the molecule, favoring or disfavoring the approach of the azide to another intramolecular reaction site. This represents a form of substrate control where the sulfonyl group directs the outcome of a reaction involving the azide.

Elucidation of Reaction Mechanisms

Spectroscopic Analysis of Reactive Intermediates

The elucidation of reaction mechanisms for this compound, particularly those involving the decomposition of the azide group, relies heavily on the spectroscopic detection and characterization of transient intermediates. The primary intermediate of interest is the 2-(propane-1-sulfonyl)phenylnitrene. researchgate.net

Laser Flash Photolysis (LFP): This is a powerful technique for studying short-lived species. A brief, intense laser pulse is used to initiate the photodecomposition of the parent azide, and the resulting intermediates are monitored in real-time using UV-Vis spectroscopy. nsc.ru LFP experiments can provide kinetic data on the formation and decay of the singlet nitrene, which is typically very short-lived (nanoseconds), and its subsequent conversion to other species like the triplet nitrene, a benzazirine, or an expanded azacycloheptatetraene. nsc.rusemanticscholar.org

Matrix Isolation Spectroscopy: To study the more stable ground-state triplet nitrene, the azide precursor can be photolyzed at cryogenic temperatures (e.g., 77 K) while suspended in an inert gas matrix (like argon) or a glassy solvent. acs.orgnsc.ru This traps the highly reactive nitrene, allowing it to be studied using conventional spectroscopic methods.

Electron Spin Resonance (ESR): As the triplet nitrene is a diradical, it is paramagnetic and can be detected by ESR spectroscopy. This technique provides information about the electronic structure of the nitrene through the determination of its zero-field splitting parameters (D and E). acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used in matrix isolation experiments to identify the vibrational frequencies of the trapped nitrene and other intermediates, such as ketenimines or bicyclic azirines, which may form. researchgate.net

Computational chemistry is often used in conjunction with these experimental techniques to predict the electronic and vibrational spectra of possible intermediates, aiding in the assignment of the observed experimental signals. nsc.ru

| Spectroscopic Technique | Intermediate Detected | Information Obtained |

| Laser Flash Photolysis (LFP) | Singlet Nitrene, Benzazirine, Azacycloheptatetraene | Absorption spectra (λmax), Lifetimes, Reaction kinetics. nsc.ru |

| Matrix Isolation ESR | Triplet Nitrene | Confirmation of diradical nature, Zero-field splitting parameters (D, E). acs.org |

| Matrix Isolation IR | Triplet Nitrene, Rearrangement Products | Vibrational frequencies, Structural identification. researchgate.net |

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for elucidating the reaction mechanisms of compounds like this compound. Such studies typically focus on determining reaction rates, rate constants, and activation parameters, which provide insight into the transition states and intermediates involved in a chemical transformation. For ortho-azidosulfonylbenzenes, a common reaction pathway is thermally induced intramolecular cyclization, often involving the decomposition of the azide group and subsequent reactions of the resulting nitrene intermediate.

The rates of these reactions are commonly determined by monitoring the disappearance of the reactant or the appearance of a product over time using spectroscopic techniques such as UV-Vis or NMR spectroscopy. By conducting these experiments at various temperatures, the activation energy (Ea) and other thermodynamic parameters can be calculated using the Arrhenius equation.

Table 1: Hypothetical Kinetic Data for the Thermal Decomposition of an o-Azidosulfonylbenzene

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 353 | 1.2 x 10⁻⁵ |

| 363 | 3.5 x 10⁻⁵ |

| 373 | 9.8 x 10⁻⁵ |

| 383 | 2.6 x 10⁻⁴ |

This table presents hypothetical data to illustrate the type of information obtained from kinetic studies. The values are representative of typical first-order thermal decomposition reactions of similar aromatic azides.

Factors influencing the reaction rate would include the nature of the solvent and the electronic properties of the substituents on the benzene ring. The propane-1-sulfonyl group at the ortho position is expected to exert significant electronic and steric effects on the reactivity of the azide group.

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.net For this compound, DFT calculations can provide a detailed picture of the potential energy surface for its reactions, such as thermal cyclization.

These calculations can be used to:

Optimize Geometries: Determine the lowest energy structures of the reactant, transition states, intermediates, and products.

Calculate Energies: Predict the activation energies and reaction enthalpies, which can be compared with experimental kinetic data.

Analyze Electronic Structure: Investigate the charge distribution, molecular orbitals (e.g., HOMO and LUMO), and bond orders to understand the electronic changes that occur during the reaction.

For instance, a computational study on a related sulfonyl azide involved the use of DFT methods to evaluate transition state structures and frontier molecular orbitals to understand the cycloaddition mechanism. Similarly, DFT calculations at levels of theory such as B3LYP/6-31G(d,p) or M06-2X/6-31G(d,p) are commonly employed to investigate the structure, mechanism, and reactivity of such compounds. researchgate.net

Table 2: Illustrative Computational Data for a Mechanistic Study

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |

| Reactant | B3LYP/6-31G(d) | 0.0 | N-N-N angle: 172° |

| Transition State | B3LYP/6-31G(d) | +25.8 | C-N bond forming: 2.1 Å |

| Intermediate | B3LYP/6-31G(d) | -15.2 | N/A |

| Product | B3LYP/6-31G(d) | -40.5 | N/A |

This table is a generalized representation of the type of data generated from DFT calculations for a hypothetical reaction of an azido compound. The values are for illustrative purposes.

Computational approaches can also explore different possible reaction pathways and help to identify the most energetically favorable mechanism. For ortho-substituted azidobenzenes, the formation of a sulfonylnitrene intermediate and its subsequent insertion or rearrangement reactions would be a key area of computational investigation.

Applications of 1 Azido 2 Propane 1 Sulfonyl Benzene in the Synthesis of Diverse Organic Structures

Fabrication of Nitrogen-Containing Heterocyclic Scaffolds

The presence of the azide (B81097) moiety in 1-Azido-2-(propane-1-sulfonyl)benzene makes it a prime candidate for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials.

Synthesis of Triazole Derivatives

The 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) in what is known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a cornerstone of modern organic synthesis for the formation of 1,2,3-triazoles. nih.govscispace.com It is anticipated that this compound would readily participate in such reactions with a wide range of terminal and internal alkynes to produce the corresponding 1-aryl-1,2,3-triazole derivatives. The reaction is prized for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.gov The general scheme for this transformation would involve the reaction of this compound with an alkyne in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Terminal Alkyne | 1-(2-(propane-1-sulfonyl)phenyl)-4-substituted-1H-1,2,3-triazole | CuAAC |

| This compound | Internal Alkyne | 1-(2-(propane-1-sulfonyl)phenyl)-4,5-disubstituted-1H-1,2,3-triazole | 1,3-Dipolar Cycloaddition |

Formation of Quinolines and Related Annulated Systems

While direct methods employing this compound for quinoline synthesis are not reported, related structures have been used in cyclization reactions to form this important heterocyclic system. For instance, the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene can be induced by electrophilic reagents or gold catalysts to afford substituted quinolines. nih.gov This suggests that if a suitable alkyne or other reactive group were present on the propane-1-sulfonyl chain of this compound, intramolecular cyclization could be a viable route to novel quinoline derivatives.

Construction of N-Sulfonyl Amidines and Analogues

N-sulfonyl amidines are a class of compounds with significant biological activity and utility as synthetic intermediates. nih.gov A common method for their synthesis involves the reaction of sulfonyl azides with amines or their precursors. nih.govresearchgate.net It is plausible that this compound could react with various amines, enamines, or ynamines to generate N-sulfonyl amidines. For example, a transition metal- and catalyst-free approach has been described for the direct reaction of sulfonyl azides with tertiary or secondary amines under reflux conditions to yield N-sulfonyl amidines. nih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Secondary Amine | N-sulfonyl Amidine |

| This compound | Tertiary Amine | N-sulfonyl Amidine |

Utilization as a Versatile Diazo Transfer Reagent

Diazo compounds are valuable intermediates in organic synthesis, known for their ability to undergo a variety of transformations including cyclopropanations, C-H insertions, and Wolff rearrangements. Diazo transfer reactions, which involve the transfer of a diazo group from a donor to an acceptor molecule, are a primary method for their preparation. Sulfonyl azides are widely used as diazo transfer reagents. researchgate.netorganic-chemistry.org Although the efficacy of this compound as a diazo transfer reagent has not been specifically detailed, its structure is analogous to other known reagents like p-toluenesulfonyl azide (TsN3) and p-acetamidobenzenesulfonyl azide. emory.eduscispace.com The reaction typically involves the treatment of a compound with an active methylene group with the sulfonyl azide in the presence of a base.

Strategic Roles in C-N Bond Forming Transformations

The azide functional group is a versatile precursor for the formation of carbon-nitrogen bonds. Beyond the cycloaddition reactions mentioned earlier, azides can undergo reactions such as the Staudinger ligation with phosphines to form amines or aza-Wittig reactions with carbonyl compounds to form imines. Furthermore, sulfonyl azides can participate in C-H amination reactions. A base-mediated coupling reaction of benzenesulfonyl azides with proline has been reported to produce proline-derived benzenesulfonamides, demonstrating a direct C-N bond formation. nih.gov This suggests that this compound could serve as a nitrogen source in various C-N bond-forming reactions, leading to the synthesis of amines, amides, and other nitrogen-containing compounds.

Contributions to Radical Chemistry Methodologies

Recent advances in photoredox catalysis have revitalized the field of radical chemistry, and azides have been employed as radical precursors. For instance, the formation of an azide radical and its subsequent addition to alkenes has been used to synthesize difunctionalized products. nih.gov While specific studies involving this compound in radical reactions are not available, the general reactivity of aryl azides suggests its potential in such transformations. Photocatalytic methods could potentially generate a nitrogen-centered radical from the azide moiety, which could then engage in various addition and cyclization reactions to create complex molecular structures.

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. While there are no specific examples involving this compound, its structure suggests potential utility in several types of MCRs.

The azide functional group is a well-known participant in Ugi-azide and Passerini-azide reactions, which are powerful tools for the synthesis of tetrazoles and other nitrogen-containing heterocycles. For instance, in a typical Ugi-azide four-component reaction, an aldehyde, an amine, an isocyanide, and an azide source react to form a tetrazole derivative. The presence of the propane-1-sulfonyl group on the aromatic ring could influence the electronic properties and reactivity of the azide, potentially modulating the reaction's efficiency and outcome.

Table 1: Hypothetical Multicomponent Reaction Involving an Azido-Sulfonyl Benzene (B151609) Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Aromatic Azide | Aldehyde | Amine | Isocyanide | Substituted Tetrazole |

This table represents a general scheme and is not based on experimental data for this compound.

Precursor for Reactive Intermediates in Complex Molecule Synthesis

The azide group in aryl azides can serve as a precursor to highly reactive nitrene intermediates upon thermal or photochemical decomposition. These nitrenes can undergo a variety of transformations, including C-H insertion, cyclization, and rearrangement reactions, making them valuable for the synthesis of complex molecules.

For this compound, the generation of the corresponding nitrene could lead to intramolecular reactions. For example, the nitrene could potentially insert into a C-H bond of the propyl chain of the sulfonyl group, leading to the formation of a novel heterocyclic scaffold. However, no such reactions have been reported for this specific compound.

The sulfonyl group, being a strong electron-withdrawing group, would be expected to influence the stability and reactivity of the generated nitrene.

Advanced Synthetic Strategies for Functional Materials

Azide-containing compounds are widely used in the synthesis of functional materials, primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This reaction allows for the efficient and specific linking of molecules, which is a cornerstone of creating polymers, dendrimers, and modified surfaces.

This compound could theoretically be used as a building block in the synthesis of functional polymers. The azide group would allow for its incorporation into a polymer chain or its attachment to a surface via click chemistry. The propane-1-sulfonyl group could impart specific properties to the resulting material, such as altered solubility, thermal stability, or binding capabilities. For instance, sulfonamide-containing polymers have been explored for various applications, including as bioactive materials.

Table 2: Potential Functional Material Synthesis via Click Chemistry

| Monomer/Substrate with Alkyne | Reagent | Resulting Linkage | Potential Application |

| Poly(propargyl acrylate) | This compound | 1,2,3-Triazole | Functionalized Polymer |

| Alkyne-modified silica | This compound | 1,2,3-Triazole | Modified Surface for Chromatography |

This table is illustrative of the potential applications and is not based on documented synthesis using this compound.

Q & A

(Basic) What synthetic methodologies are optimal for preparing 1-Azido-2-(propane-1-sulfonyl)benzene, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves nucleophilic aromatic substitution or azide transfer reactions. For example:

- Step 1: Sulfonylation of a benzene derivative using propane-1-sulfonyl chloride under basic conditions (e.g., NaH in THF) to install the sulfonyl group .

- Step 2: Azidation via sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C to introduce the azide moiety. Elevated temperatures enhance reaction kinetics but may risk azide decomposition .

- Key variables to optimize: Solvent polarity, reaction time, and stoichiometric ratios of sulfonylating/azidating agents. Monitor purity via HPLC or NMR (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for functional group confirmation) .

(Advanced) How can mechanistic studies resolve contradictions in cycloaddition reactivity data for this compound?

Answer:

Discrepancies in 1,3-dipolar cycloaddition kinetics (e.g., with acetylenes) may arise from steric hindrance from the propane-1-sulfonyl group or electronic effects. Methodological approaches include:

- Computational modeling: Density Functional Theory (DFT) to calculate transition-state energies and orbital interactions (e.g., HOMO-LUMO gaps) .

- Kinetic isotope effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps .

- In-situ monitoring: Real-time FTIR or Raman spectroscopy to track intermediate formation .

Contradictory data should be cross-validated using multiple techniques to distinguish experimental artifacts from true mechanistic variations .

(Basic) What analytical techniques are most reliable for characterizing structural integrity and purity?

Answer:

- Spectroscopy:

- Chromatography:

- X-ray crystallography: Resolve steric effects of the propane-1-sulfonyl group on molecular packing .

(Advanced) How can factorial design optimize reaction parameters for scaled-up synthesis while minimizing hazardous byproducts?

Answer:

A 2<sup>k</sup> factorial design (where k = variables like temperature, solvent ratio, catalyst loading) systematically identifies critical factors:

- Variables: Temperature (60–100°C), solvent (DMF vs. acetonitrile), and azide precursor stoichiometry .

- Response metrics: Yield, purity, and byproduct formation (e.g., sulfonic acid derivatives).

- Data analysis: ANOVA to rank variable significance and response surface methodology (RSM) to model optimal conditions .

- Safety integration: Include hazard scoring (e.g., azide thermal stability) in the design matrix to prioritize safer protocols .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Azide-specific hazards:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and face shield.

- Waste disposal: Quench residual azides with sodium nitrite/acid solution before disposal .

(Advanced) How can computational tools predict the compound’s reactivity in novel catalytic systems?

Answer:

- Molecular dynamics (MD) simulations: Model interactions with transition-metal catalysts (e.g., CuAAC click chemistry catalysts) to predict regioselectivity .

- Machine learning (ML): Train models on existing cycloaddition datasets to forecast reaction outcomes under untested conditions (e.g., solvent-free systems) .

- Benchmarking: Validate predictions against experimental data (e.g., TOF in catalytic cycles) to refine accuracy .

(Basic) How does the propane-1-sulfonyl group influence solubility and stability compared to methyl or phenyl analogs?

Answer:

- Solubility: The propane chain enhances solubility in polar aprotic solvents (e.g., DMF) versus phenylsulfonyl derivatives due to reduced π-π stacking .

- Stability: The sulfonyl group’s electron-withdrawing effect stabilizes the azide moiety against hydrolysis but may increase sensitivity to nucleophilic attack at the sulfonyl sulfur .

(Advanced) What strategies reconcile discrepancies in spectroscopic data across different research groups?

Answer:

- Standardized protocols: Adopt unified calibration standards (e.g., NMR referencing to TMS) and solvent systems .

- Collaborative validation: Cross-lab replication studies using shared batches of the compound.

- Advanced techniques: Solid-state NMR or high-resolution mass spectrometry (HRMS) to resolve ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.